molecular formula C7H8BrClN2O2 B13459369 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B13459369
M. Wt: 267.51 g/mol
InChI Key: VLPQQVYUCPCICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

The synthesis of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include solvents like methanol, catalysts such as palladium, and reagents like sodium methoxide and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride can be compared with similar compounds such as:

  • 1-(3-Bromo-4-methylphenyl)methanamine hydrochloride
  • 1-(3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • 1-(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

These compounds share structural similarities but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

(3-bromo-5-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-1-5(4-9)2-7(3-6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

VLPQQVYUCPCICY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.